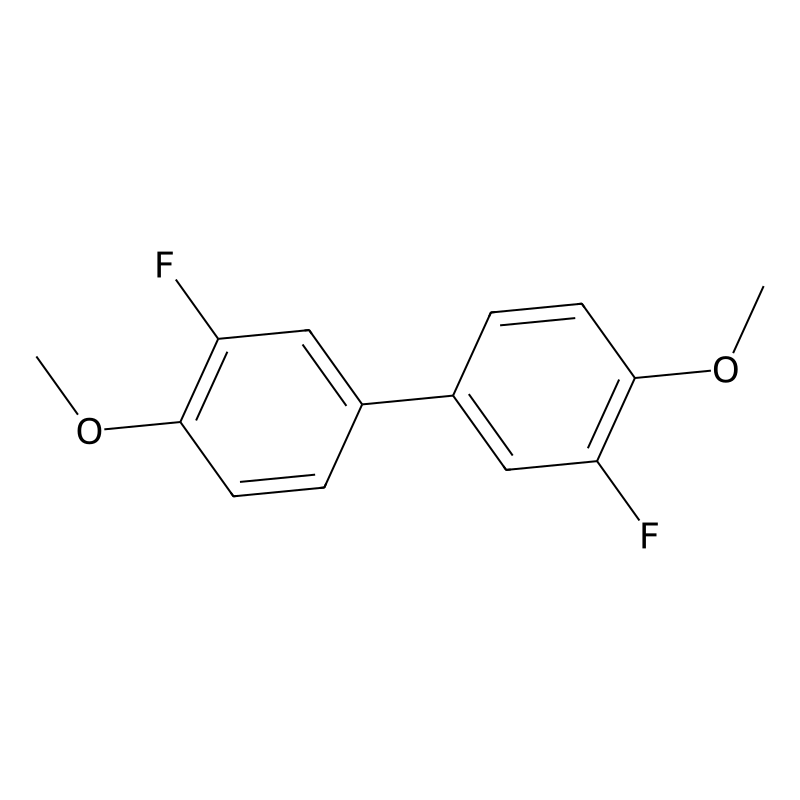

3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It's important to note that the absence of documented research applications doesn't necessarily imply the compound lacks potential in this area. Further exploration and investigation might reveal valuable properties and functionalities for various scientific research fields.

- Biphenyl Core: The presence of a biphenyl core, consisting of two connected benzene rings, suggests potential applications in areas like liquid crystals, organic electronics, and materials science due to their unique electronic properties and ability to self-assemble into ordered structures .

- Fluoro and Methoxy Substituents: The incorporation of fluorine and methoxy groups can influence various properties like solubility, reactivity, and electronic character. Fluorine atoms can introduce electron-withdrawing effects, while methoxy groups can enhance electron density. Understanding these effects is crucial for potential applications in medicinal chemistry, material design, and other research areas.

3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of two methoxy groups and two fluorine atoms. Its molecular formula is C${14}$H${14}$F${2}$O${4}$, and it has a molecular weight of approximately 286.26 g/mol. The compound features a biphenyl structure where the fluorine atoms are located at the 3 and 3' positions, while the methoxy groups are at the 4 and 4' positions on the biphenyl rings. This unique substitution pattern influences both its physical properties and chemical reactivity.

- Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups enhances the nucleophilicity of the aromatic rings, making them more susceptible to electrophilic attack.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, facilitating further functionalization.

- Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions such as Suzuki or Stille reactions to form more complex biphenyl derivatives .

The synthesis of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl can be achieved through several methods:

- Palladium-Catalyzed Coupling Reactions: Utilizing Suzuki or Miyaura coupling methods with appropriate boronic acids or esters can yield this compound efficiently. The use of dimethyl acetamide as a solvent has been noted to enhance yields .

- Nucleophilic Substitution Reactions: Starting from a suitable precursor such as 3,3'-difluoro-4-bromo-1,1'-biphenyl and reacting with methanol in the presence of a base can produce the desired product.

- Fluorination Reactions: Direct fluorination methods using fluorinating agents may also introduce fluorine atoms at the desired positions on biphenyl derivatives .

The applications of 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl span various fields:

- Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

- Pharmaceuticals: As a potential lead compound for drug development due to its biological activity.

- Dyes and Pigments: Its structural characteristics may allow it to be used in dye synthesis for textiles and other materials .

Studies on similar compounds suggest that interactions between biphenyl derivatives can be significant due to their planar structures and potential for π-π stacking. Molecular dynamics simulations indicate that these compounds may exhibit strong intermolecular interactions in solid-state forms and with polar solvents .

Several compounds share structural similarities with 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4,4'-Dimethoxy-1,1'-biphenyl | Two methoxy groups | Lacks fluorine substituents |

| 3,3',4,4'-Tetramethyl-1,1'-biphenyl | Four methyl groups | More sterically hindered |

| 4-Fluoro-4'-methoxy-1,1'-biphenyl | One fluorine atom | Different substitution pattern |

| 3-Fluoro-2-methoxyphenol | Hydroxy group present | Exhibits different reactivity patterns |

The unique combination of two fluorine atoms and two methoxy groups in 3,3'-Difluoro-4,4'-dimethoxy-1,1'-biphenyl contributes to distinct electronic properties and reactivity compared to these similar compounds. This makes it a valuable compound for further research in both synthetic chemistry and biological applications.